molecular formula C13H22N2O3 B1467595 tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate CAS No. 1353499-73-6

tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate

Cat. No.: B1467595
CAS No.: 1353499-73-6
M. Wt: 254.33 g/mol
InChI Key: SHMRPLKMRMOQCL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Tert-butyl compounds have a carbon atom bonded to three other carbon atoms, which forms a highly branched structure. This structure contributes to the steric congestion and conformational rigidity mentioned earlier .


Chemical Reactions Analysis

Tert-butyl compounds are known to participate in various chemical reactions. For example, tert-butyl hydroperoxide (TBHP) is commonly used as a polymerization initiator .


Physical And Chemical Properties Analysis

Tert-butyl compounds generally have high bond dissociation energy and limited accessibility . They are also known to be sensitive to heat, light, and can decompose rapidly when in contact with acid, alkali, and metal ions .

Mechanism of Action

The mechanism of action of tert-butyl compounds can vary depending on the specific compound and its application. For instance, in the case of tert-butyl hydroperoxide, it’s used to initiate polymerization reactions .

Safety and Hazards

Tert-butyl compounds can pose various safety hazards. For example, tert-butyl (2-ethylhexyl) monoperoxy carbonate (TBEC) is a Class 2 hazardous substance with high explosion hazard .

Future Directions

The future directions for tert-butyl compounds could involve developing more efficient, dependable, and scalable synthetic routes , as well as exploring their potential uses in various fields such as medicine and materials science.

Properties

IUPAC Name

tert-butyl 2-oxo-1,3,4,5,5a,6,8,8a-octahydropyrrolo[3,4-b]azepine-7-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N2O3/c1-13(2,3)18-12(17)15-7-9-5-4-6-11(16)14-10(9)8-15/h9-10H,4-8H2,1-3H3,(H,14,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHMRPLKMRMOQCL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2CCCC(=O)NC2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate
Reactant of Route 2
tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate
Reactant of Route 3
tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate
Reactant of Route 4
tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate
Reactant of Route 5
tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate
Reactant of Route 6
tert-Butyl 2-oxooctahydropyrrolo[3,4-b]azepine-7(1H)-carboxylate

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